N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
Description
N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a nicotinamide derivative featuring a 2-amino-2-oxoethyl group at the N-position and a tetrahydro-2H-pyran-4-yl methoxy substituent at the 6-position of the pyridine ring. The tetrahydro-2H-pyran-4-yl methoxy group is a recurring motif in bioactive compounds, often selected for its balanced lipophilicity and metabolic stability . The nicotinamide core is analogous to inhibitors of fibroblast activation protein (FAP) and other therapeutic targets, as seen in structurally related compounds .
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c15-12(18)8-17-14(19)11-1-2-13(16-7-11)21-9-10-3-5-20-6-4-10/h1-2,7,10H,3-6,8-9H2,(H2,15,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPZPUQEJJSSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available nicotinic acid and tetrahydro-2H-pyran-4-ylmethanol.
Esterification: Nicotinic acid is first esterified with tetrahydro-2H-pyran-4-ylmethanol under acidic conditions to form the corresponding ester.
Amidation: The ester is then converted to the corresponding amide by reaction with an amine, such as 2-amino-2-oxoethylamine, under dehydrating conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the amide group to an amine.
Substitution: The nicotinamide core can undergo nucleophilic substitution reactions, where the pyran group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its nicotinamide moiety is particularly relevant in the context of NAD+ analogs, which are crucial in cellular respiration and energy production.
Medicine
Medically, this compound has potential as a drug candidate due to its structural similarity to nicotinamide, a form of vitamin B3. It may be investigated for its effects on metabolic disorders, neurodegenerative diseases, and other conditions.
Industry
In industrial applications, this compound can be used in the synthesis of polymers, coatings, and other materials that benefit from its chemical properties.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The nicotinamide moiety can interact with enzymes involved in redox reactions, such as those in the NAD+/NADH system. This interaction can influence cellular metabolism, energy production, and other biochemical pathways.
Comparison with Similar Compounds
FAP-Targeting Quinoline Carboxamides
Key Compounds :
- (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-(methoxy)quinoline-4-carboxamide (IC50 = 8.5 ± 0.9 nM for FAP inhibition)
- (S)-N-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)-6-(methoxy)quinoline-4-carboxamide (analogue with reduced fluorination)
Comparison :
- Core Structure: The quinoline-4-carboxamide core in these FAP inhibitors differs from the nicotinamide scaffold in the target compound but shares a similar carboxamide linkage.
- Substituents: The 6-methoxy group is retained in both compounds. The target compound replaces the cyano-pyrrolidinyl group with a 2-amino-2-oxoethyl moiety and substitutes the quinoline ring with a pyridine-tetrahydro-2H-pyran-4-yl methoxy system.
- Impact on Activity: The cyano-pyrrolidinyl group in FAP inhibitors enhances binding affinity through polar interactions, whereas the tetrahydro-2H-pyran-4-yl methoxy group in the target compound may improve solubility and reduce metabolic degradation .
Nicotinoyl Hydrazide Derivatives
Key Compounds :
- 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides (e.g., compound 9h with a chlorophenyl substituent)
Comparison :
- Core Structure: These derivatives share a nicotinoyl hydrazide backbone, contrasting with the carboxamide linkage in the target compound.
- Substituents: The 6-methoxynaphthalen-2-yl and methyl groups on the pyridine ring are bulkier than the tetrahydro-2H-pyran-4-yl methoxy group in the target compound. The semicarbazide/thiosemicarbazide side chain introduces additional hydrogen-bonding capacity compared to the 2-amino-2-oxoethyl group.
- Synthetic Strategy : Both classes utilize hydrazide intermediates, but the target compound likely employs amidation rather than condensation with isocyanates/isothiocyanates .
Patent-Disclosed Triazolopyrazine Derivatives
Key Compounds :
- 1-((1S,2R,4S)-2-ethyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)cyclopentyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine
Comparison :
- Core Structure : The bicyclic triazolopyrazine core differs significantly from the nicotinamide scaffold but shares the tetrahydro-2H-pyran-4-yl methoxy substituent.
- Functional Role : The tetrahydro-2H-pyran-4-yl methoxy group is conserved across these diverse scaffolds, underscoring its utility in optimizing pharmacokinetic properties .
Key Takeaways
Structural Flexibility : The nicotinamide core and tetrahydro-2H-pyran-4-yl methoxy group in the target compound align with trends in drug design, balancing potency and pharmacokinetics.
Substituent Effects: Bulky groups (e.g., naphthyl in ) may hinder binding but improve stability. Polar moieties (e.g., cyano-pyrrolidinyl in ) enhance target engagement.
Synthetic Commonalities : Hydrazide and amidation strategies are recurrent in analogous compounds, suggesting scalable synthesis routes for the target molecule .
Biological Activity
N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound of significant interest due to its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The compound features a nicotinamide core modified with an amino-oxoethyl group and a tetrahydro-2H-pyran-4-yl ether group. The synthesis typically involves:
- Formation of the Nicotinamide Core : Derived from nicotinic acid through amination and cyclization.
- Introduction of the Amino-Oxoethyl Group : Reaction with an amino-oxoethyl reagent under basic conditions.
- Attachment of the Tetrahydro-2H-pyran-4-yl Ether Group : Etherification using tetrahydro-2H-pyran-4-ol, often catalyzed by p-toluenesulfonic acid in an organic solvent.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing various signaling pathways.
Pharmacological Properties
Research indicates several pharmacological activities associated with this compound:
- Antitumor Activity : Studies have shown that derivatives of nicotinamide exhibit antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, certain derivatives demonstrated significant inhibition of cell proliferation in vitro, suggesting potential as anticancer agents .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in cellular models, indicating potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures can enhance cognitive functions by modulating phosphodiesterase activity, which is crucial in memory consolidation processes .
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Activity
A study conducted on newly synthesized derivatives showed promising results against human cancer cell lines using the MTT assay. The most active compounds exhibited IC50 values in the low micromolar range, indicating effective inhibition of tumor growth. Docking studies further supported these findings by demonstrating favorable interactions with target proteins involved in cell cycle regulation .
Q & A
Q. What techniques elucidate the compound’s mechanism of action at the molecular level?
Q. How can researchers profile metabolite formation during preclinical studies?
- Workflow :
- In Vitro Incubation : Use liver microsomes (human/rodent) with NADPH cofactor, followed by LC-HRMS for metabolite ID.
- Fragmentation Patterns : MS/MS spectra (CID at 35 eV) to characterize oxidative metabolites (e.g., hydroxylation at the pyran ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
